molecular formula C23H18N2O4 B3557447 N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide

N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide

Cat. No.: B3557447
M. Wt: 386.4 g/mol
InChI Key: IDLWOIJVKPAGRK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a cyanophenyl group and a dimethoxybenzoyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-cyanophenylamine, which is then reacted with 4-(2,5-dimethoxybenzoyl)benzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanophenyl and dimethoxybenzoyl groups play a crucial role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)aniline
  • N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)phenol

Uniqueness

N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-18-11-12-21(29-2)19(13-18)22(26)15-7-9-16(10-8-15)23(27)25-20-6-4-3-5-17(20)14-24/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLWOIJVKPAGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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